(3-chloro-4,5-difluorophenyl)methanol
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Overview
Description
(3-chloro-4,5-difluorophenyl)methanol is an aromatic compound characterized by the presence of a benzene ring substituted with a methanol group, a chlorine atom, and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-4,5-difluorophenyl)methanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting from 3-chloro-4,5-difluorobenzaldehyde, the compound can be synthesized by reduction using a reducing agent such as sodium borohydride (NaBH4) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and reduction, followed by purification techniques like distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(3-chloro-4,5-difluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine or fluorine substituents.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to substitute the halogen atoms.
Major Products Formed
Oxidation: this compound can form 3-chloro-4,5-difluorobenzaldehyde or 3-chloro-4,5-difluorobenzoic acid.
Reduction: The reduction can lead to the formation of 3-chloro-4,5-difluorotoluene.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
(3-chloro-4,5-difluorophenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of (3-chloro-4,5-difluorophenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- Benzenemethanol, 3-chloro-4-fluoro-
- Benzenemethanol, 3-chloro-5-fluoro-
- Benzenemethanol, 3-chloro-2,4-difluoro-
Uniqueness
(3-chloro-4,5-difluorophenyl)methanol is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This arrangement influences its chemical reactivity, physical properties, and biological activity, making it distinct from other similar compounds .
Biological Activity
(3-Chloro-4,5-difluorophenyl)methanol is an organic compound characterized by the presence of a chlorinated and difluorinated phenyl group attached to a methanol moiety. Its molecular formula is C₈H₆ClF₂O. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. The unique arrangement of chlorine and fluorine atoms enhances its reactivity and binding affinity to biological targets, which may modulate enzyme activities or receptor interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The halogen substituents (chlorine and fluorine) contribute to the compound's ability to act as either an inhibitor or an activator of various metabolic pathways. Such interactions can lead to significant alterations in cellular processes, making it a candidate for further pharmacological investigation.
Biological Activity Overview
Preliminary studies have suggested that this compound exhibits notable biological activities:
- Antimicrobial Properties : Research indicates potential efficacy against various microbial strains, although specific studies detailing these effects are still emerging.
- Anticancer Activity : Initial investigations suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further studies in oncology. The presence of halogens is believed to enhance its binding affinity to cancer-related targets.
Comparative Analysis with Similar Compounds
The unique structural features of this compound differentiate it from other phenylmethanol derivatives. Below is a comparison table highlighting its characteristics against similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(3-Chlorophenyl)(3,5-difluorophenyl)methanol | Contains chlorine and difluorinated phenyl groups | Different substitution pattern affecting reactivity |
(3-Chlorophenyl)(3,5-dichlorophenyl)methanol | Two chlorine substituents instead of fluorines | May exhibit different biological activity |
(3-Chlorophenyl)(3,5-dimethylphenyl)methanol | Methyl groups instead of fluorines | Alters steric effects compared to difluorinated |
(3-Chlorophenyl)(3,5-difluorophenyl)ethanol | Ethanol group instead of methanol | Influences solubility and reactivity |
This table illustrates how the specific arrangement of substituents affects the biological activity and chemical reactivity of the compound.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : Preliminary assessments have shown that this compound exhibits activity against certain bacterial strains. Further research is needed to quantify its efficacy and determine the mechanisms involved.
-
Cytotoxicity Assays : In vitro studies have indicated that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of colorectal cancer cells .
- Table 1: Cytotoxicity Data
Cell Line IC50 (µM) HT29 58.4 A549 Data pending
- Table 1: Cytotoxicity Data
Properties
IUPAC Name |
(3-chloro-4,5-difluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIBNIIGYSHSLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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